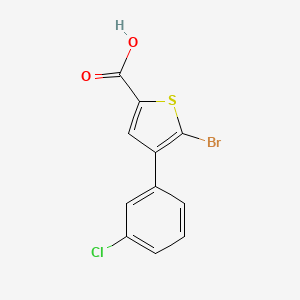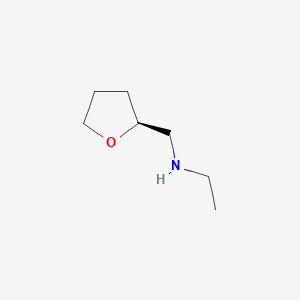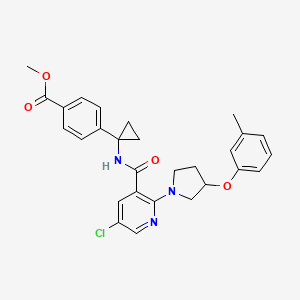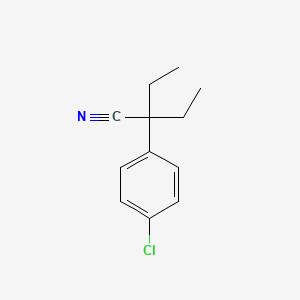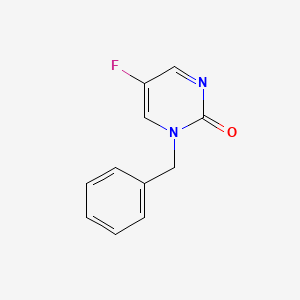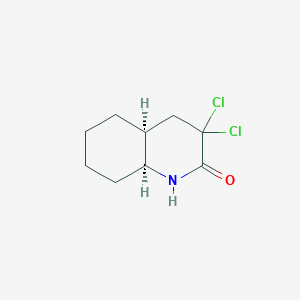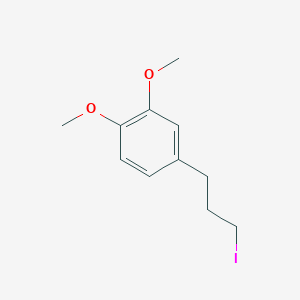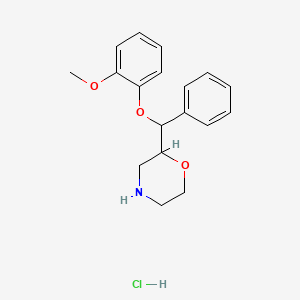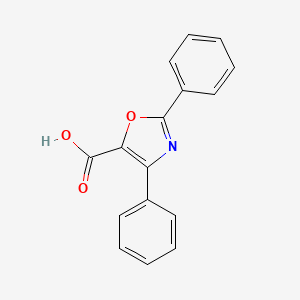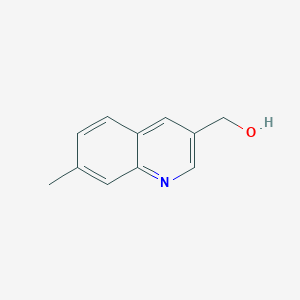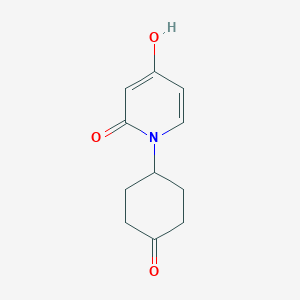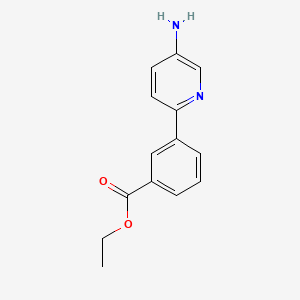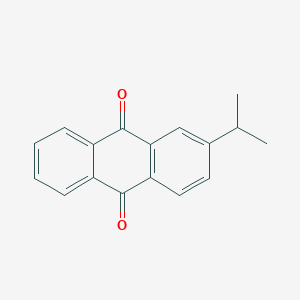
2-Isopropylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Isopropylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. The isopropyl group attached to the anthraquinone core enhances its solubility and reactivity, making it a valuable compound in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylanthracene-9,10-dione typically involves a Friedel–Crafts acylation reaction. This process starts with an isopropyl-substituted benzene, which reacts with phthalic anhydride in the presence of aluminum trichloride. The resulting product undergoes cyclization with strong sulfuric acid to form the desired anthraquinone .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The key steps involve:
Friedel–Crafts Acylation: Isopropyl-substituted benzene reacts with phthalic anhydride using aluminum trichloride as a catalyst.
Cyclization: The intermediate product is cyclized using strong sulfuric acid to yield this compound.
化学反応の分析
Types of Reactions: 2-Isopropylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Reagents like aluminum trichloride and sulfuric acid are used in electrophilic substitution reactions.
Major Products:
Oxidation: Produces various quinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in anthraquinones with different functional groups.
科学的研究の応用
2-Isopropylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of hydrogen peroxide and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-Isopropylanthracene-9,10-dione involves its interaction with molecular targets and pathways. It can act as an electron acceptor in redox reactions, facilitating the transfer of electrons. This property is crucial in its role as a catalyst and in the production of hydrogen peroxide. Additionally, its ability to undergo electrophilic substitution reactions allows it to interact with various biological molecules, potentially leading to its observed biological activities .
類似化合物との比較
- 2-Methylanthraquinone
- 1-Methyl-3-isopropylanthraquinone
- 2-Isopropyl-4-methylanthraquinone
Comparison: 2-Isopropylanthracene-9,10-dione stands out due to its unique isopropyl group, which enhances its solubility and reactivity compared to other anthraquinones. This makes it particularly valuable in industrial applications, such as the production of hydrogen peroxide. Its unique structure also contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
特性
分子式 |
C17H14O2 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
2-propan-2-ylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O2/c1-10(2)11-7-8-14-15(9-11)17(19)13-6-4-3-5-12(13)16(14)18/h3-10H,1-2H3 |
InChIキー |
BQUNPXRABCSKJZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
